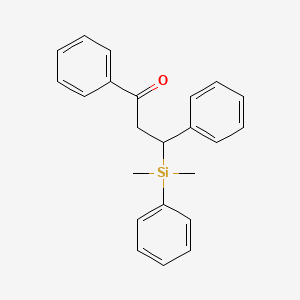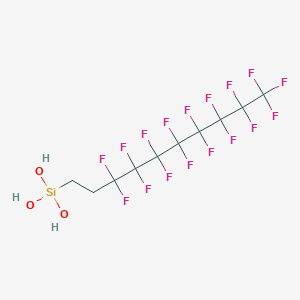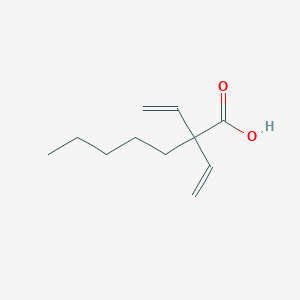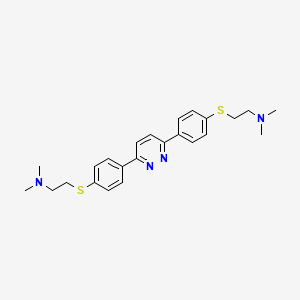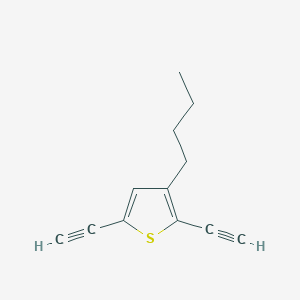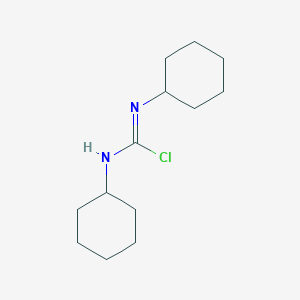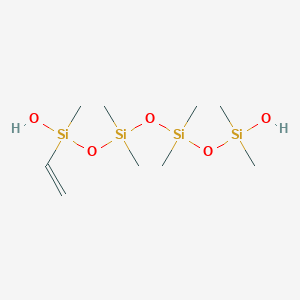
1-Ethenyl-1,3,3,5,5,7,7-heptamethyltetrasiloxane-1,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-1,3,3,5,5,7,7-heptamethyltetrasiloxane-1,7-diol is a silicon-based compound characterized by its unique structure, which includes multiple silicon and oxygen atoms. This compound is part of the siloxane family, known for their versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-1,3,3,5,5,7,7-heptamethyltetrasiloxane-1,7-diol typically involves the hydrosilylation reaction, where a vinyl group is added to a siloxane compound. This reaction is often catalyzed by platinum complexes, which facilitate the addition of the vinyl group to the silicon atoms. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-1,3,3,5,5,7,7-heptamethyltetrasiloxane-1,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions to prevent degradation of the siloxane backbone.
Major Products
The major products formed from these reactions include silanols, siloxane derivatives, and substituted siloxanes, which have diverse applications in different fields.
Scientific Research Applications
1-Ethenyl-1,3,3,5,5,7,7-heptamethyltetrasiloxane-1,7-diol has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced siloxane materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1-Ethenyl-1,3,3,5,5,7,7-heptamethyltetrasiloxane-1,7-diol involves its interaction with various molecular targets and pathways. The vinyl group allows for easy functionalization, enabling the compound to interact with different biological and chemical systems. The siloxane backbone provides stability and flexibility, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Similar structure but with fewer silicon atoms.
1,1,3,3,5,5-Hexamethyltrisiloxane: Another siloxane compound with a different arrangement of silicon and oxygen atoms.
Uniqueness
1-Ethenyl-1,3,3,5,5,7,7-heptamethyltetrasiloxane-1,7-diol stands out due to its unique combination of a vinyl group and multiple silicon atoms, providing a balance of reactivity and stability. This makes it highly versatile and suitable for a wide range of applications.
Properties
CAS No. |
116753-85-6 |
|---|---|
Molecular Formula |
C9H26O5Si4 |
Molecular Weight |
326.64 g/mol |
IUPAC Name |
ethenyl-hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-methylsilane |
InChI |
InChI=1S/C9H26O5Si4/c1-9-18(8,11)14-17(6,7)13-16(4,5)12-15(2,3)10/h9-11H,1H2,2-8H3 |
InChI Key |
BTOGEUYQBCHQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


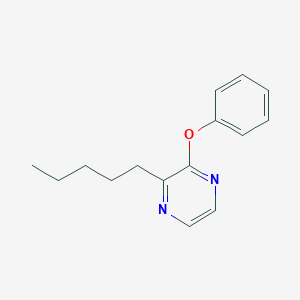
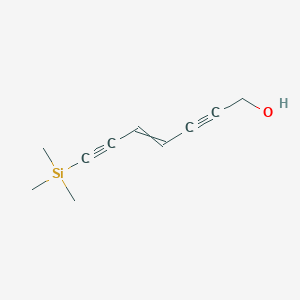

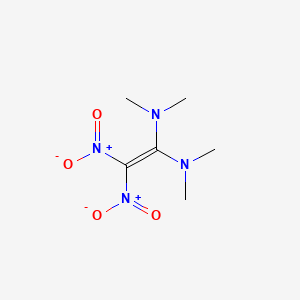
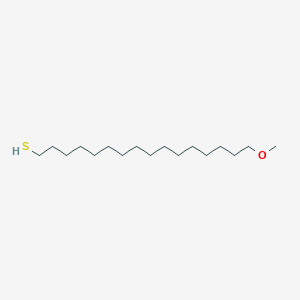
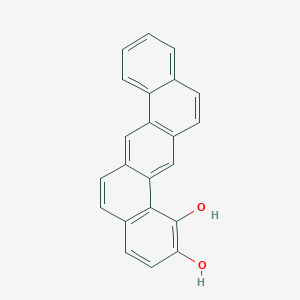
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
